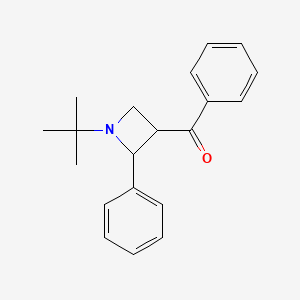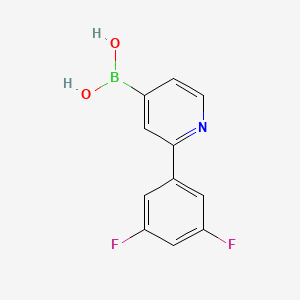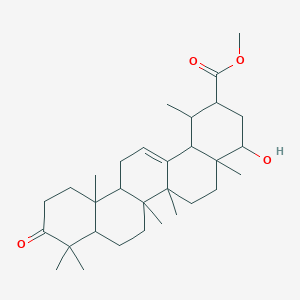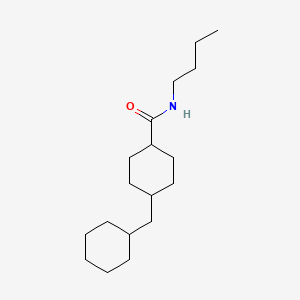
(S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides. This compound is characterized by the presence of a sulfinamide group attached to a benzylidene moiety, which is further substituted with an isopropyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of (S)-2-methylpropane-2-sulfinamide with 3-isopropylbenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:
(S)-2-methylpropane-2-sulfinamide+3-isopropylbenzaldehyde→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonamides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The benzylidene moiety may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide: The enantiomer of the compound with the opposite stereochemistry.
N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group.
N-(3-isopropylbenzylidene)-2-methylpropane-2-amine: A derivative with an amine group.
Uniqueness
(S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide is unique due to its specific stereochemistry and the presence of both the sulfinamide and benzylidene groups
Eigenschaften
Molekularformel |
C14H21NOS |
|---|---|
Molekulargewicht |
251.39 g/mol |
IUPAC-Name |
(S)-2-methyl-N-[(3-propan-2-ylphenyl)methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C14H21NOS/c1-11(2)13-8-6-7-12(9-13)10-15-17(16)14(3,4)5/h6-11H,1-5H3/t17-/m0/s1 |
InChI-Schlüssel |
CCOPOAICKTXTQZ-KRWDZBQOSA-N |
Isomerische SMILES |
CC(C)C1=CC=CC(=C1)C=N[S@@](=O)C(C)(C)C |
Kanonische SMILES |
CC(C)C1=CC=CC(=C1)C=NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


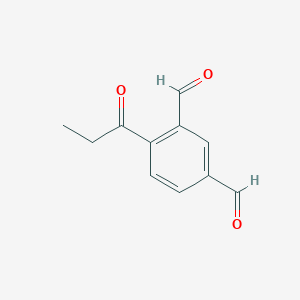
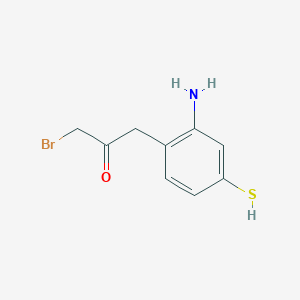
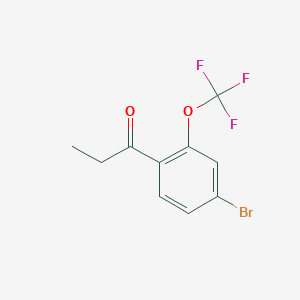

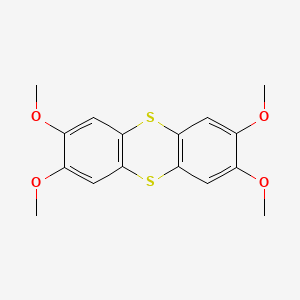


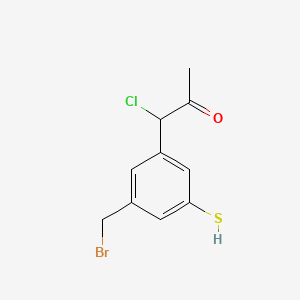
![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)
![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)
